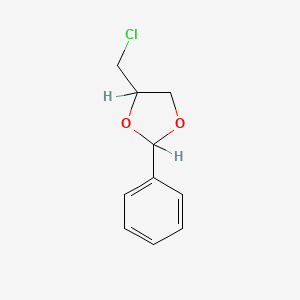
4-(Chloromethyl)-2-phenyl-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of dioxolane derivatives often involves reactions with chloroacetaldehyde dimethyl acetal and various phenols or aldehydes. For instance, 2-methylene-4-phenyl-1,3-dioxolane was synthesized through an acetal exchange reaction followed by dehydrochlorination, yielding a high percentage of the desired product . Similarly, 4-chloromethyl-1,3-dioxolan-2-one reacted with phenols to yield polyols and cyclic carbonates, indicating the versatility of dioxolane compounds in producing a range of chemical structures . The synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether demonstrates the use of bromination and ketal reaction to obtain fungicide intermediates .
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to yield different compounds. The crystal structure of a dioxolane derivative with hydroxymethyl and methoxy-phenyl groups was determined, showing intramolecular hydrogen bonds and a network formed along the crystal axis . This highlights the importance of molecular structure in understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Dioxolane derivatives undergo a variety of chemical reactions, including polymerization, chlorination, and reactions with phenols. The polymerization of 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane was studied using radical and cationic routes, and a mechanism was proposed based on the analysis of the resulting polymers . Photochemical chlorination of 2-trichloromethyl-1,3-dioxolane was found to proceed selectively at the 4 and 5 positions, demonstrating the specificity of chemical reactions involving dioxolane rings . The chlorination of 1,3-dioxolan-4-ones was influenced by the nature of the substituent at the 5-position, indicating the impact of molecular structure on reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are influenced by their molecular structure and the substituents present on the dioxolane ring. The synthesis and properties of 2,4-disubstituted 1,3-dioxolanes were explored, with reactions such as bromination and dichlorocarbene addition being performed on the synthesized compounds . The electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, showcases the diverse reactivity and potential applications of dioxolane derivatives .
Scientific Research Applications
Synthesis and Complex Formation
4-(Chloromethyl)-2-phenyl-1,3-dioxolane is utilized as a starting material in the synthesis of various chemical compounds. For instance, Şekerci (2000) describes its use in the preparation of 4-(2, 4-Diaminobutyl)-2-phenyl-1,3-dioxolane, which was then employed to form complexes with Co(II), Ni(II), and Cu(II) salts, providing insights into the structures of these complexes (Şekerci, 2000).
Chemical Reactions and Derivatives
The compound is also a key reactant in various chemical reactions. Rokicki et al. (1985) explored its reactions with phenols, leading to the production of polyols and cyclic carbonates, demonstrating its versatility in organic synthesis (Rokicki et al., 1985).
Fungicidal Applications
In the field of agriculture, this compound derivatives have been evaluated for their fungicidal properties. Gestel et al. (1980) synthesized a series of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles and found them effective against certain plant diseases, indicating potential agricultural applications (Gestel et al., 1980).
Polymerization and Material Science
The compound has applications in material science, particularly in polymerization processes. Bailey et al. (1982) demonstrated its role in the free radical ring-opening polymerization to produce specific polyesters, highlighting its significance in the synthesis of novel polymeric materials (Bailey et al., 1982).
Spectroscopic Studies
Spectroscopic studies involving this compound have been conducted to understand its molecular structure and behavior. Pethrick et al. (1969) used NMR, IR, and ultrasonic absorption measurements to investigate the compound and its derivatives, contributing to a better understanding of its chemical properties (Pethrick et al., 1969).
Thermal Degradation Studies
Coskun et al. (1998) studied the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] synthesized from this compound. They provided detailed insights into the degradation process and its products, important for understanding the material's stability and potential applications (Coskun et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against plant pathogenic fungi . Therefore, it can be inferred that the compound may interact with enzymes or proteins essential for the survival of these fungi.
Mode of Action
Chloromethyl groups are known to be highly reactive and can undergo various reactions such as nucleophilic substitution . This reactivity might play a role in the compound’s interaction with its targets, potentially leading to the inhibition of essential biochemical processes within the target organisms.
Biochemical Pathways
Based on its potential antifungal activity, it can be hypothesized that the compound may interfere with the synthesis of essential components of the fungal cell wall or other vital metabolic pathways .
Result of Action
Given its potential antifungal activity, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in their growth inhibition or death .
Action Environment
The efficacy and stability of 4-(Chloromethyl)-2-phenyl-1,3-dioxolane can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and thus its antifungal activity. Moreover, the presence of other substances in the environment could potentially interact with the compound, influencing its stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBOQRGKONXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957626 | |
| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36236-72-3 | |
| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36236-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 4-chloromethyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC41981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Chloromethyl)-2-phenyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




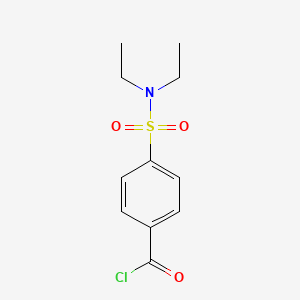
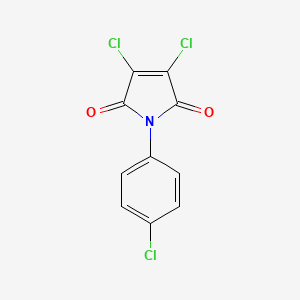

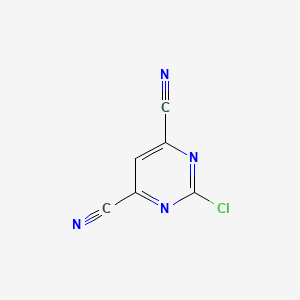

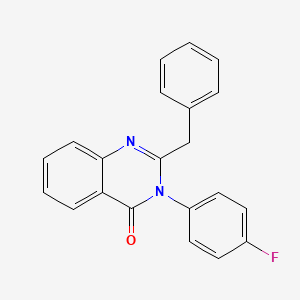

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)
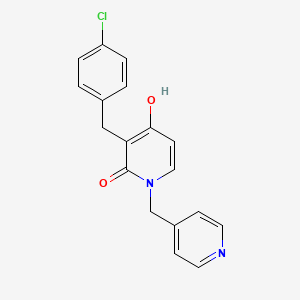
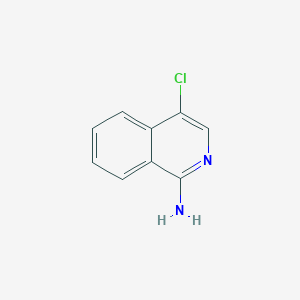
![[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032628.png)

